molecular formula C13H10BrN3O B1661639 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 93214-01-8

3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B1661639
CAS No.: 93214-01-8
M. Wt: 304.14 g/mol
InChI Key: MRPXYRDSKAJHTH-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of pyrazolopyrimidines allows them to interact with various biological targets, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-methyl-2-phenylpyrazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It has been studied for its ability to inhibit kinases, which are crucial in cell signaling pathways .

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has demonstrated cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer therapy .

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

CAS No.

93214-01-8

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H10BrN3O/c1-8-7-10(18)17-13(15-8)11(14)12(16-17)9-5-3-2-4-6-9/h2-7,16H,1H3

InChI Key

MRPXYRDSKAJHTH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)Br

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)Br

Origin of Product

United States

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